Cas no 10364-69-9 (5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole)
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-ETHYL-3-(3-NITROPHENYL)-1,2,4-OXADIAZOLE
- 3-m-Nitrophenyl-5-ethyl-1,2,4-oxadiazol
- 5-Aethyl-3-<3-nitro-phenyl>-1,2,4-oxdiazol
- 5-ethyl-3-(3-nitro-phenyl)-[1,2,4]oxadiazole
- MFCD10699665
- BS-23393
- DTXSID80674501
- AKOS015838580
- 10364-69-9
- CS-0207870
- SCHEMBL14541674
- 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
-
- MDL: MFCD10699665
- Inchi: 1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
- InChI Key: MPQWRVZHBRBTEK-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC(C2C=CC=C(C=2)[N+](=O)[O-])=N1
Computed Properties
- Exact Mass: 219.06400
- Monoisotopic Mass: 219.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- PSA: 84.74000
- LogP: 2.73040
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124995-10mg |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124995-50mg |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124995-100mg |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 215833-1g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 215833-5g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 215833-25g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 95% | 25g |
£850.00 | 2022-03-01 | |
| Chemenu | CM304354-25g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
10364-69-9 | 95% | 25g |
$759 | 2023-11-26 | |
| abcr | AB272920-1 g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole; 98% |
10364-69-9 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB272920-5 g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole; 98% |
10364-69-9 | 5g |
€348.00 | 2023-04-26 | ||
| abcr | AB272920-25 g |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole; 98% |
10364-69-9 | 25g |
€1198.00 | 2023-04-26 |
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Suppliers
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Introduction to 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 10364-69-9)
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, with the CAS number 10364-69-9, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of the nitro group and the ethyl substituent imparts specific chemical and biological properties that make it a subject of extensive research.
The chemical structure of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is defined by its 1,2,4-oxadiazole core, which is substituted with an ethyl group at the 5-position and a 3-nitrophenyl group at the 3-position. This arrangement provides a rigid and planar structure that can interact with various biological targets. The nitro group is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The ethyl substituent adds steric bulk and can affect the compound's solubility and lipophilicity.
In the realm of medicinal chemistry, 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential as a scaffold for drug design. Recent research has focused on its ability to modulate specific biological pathways and receptors. For instance, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and anti-cancer activities. The nitro group in particular has been associated with the activation of certain signaling pathways that are crucial in these therapeutic areas.
One notable study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a promising lead compound for developing new anti-inflammatory drugs.
In addition to its biological activities, 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has also been explored for its potential applications in materials science. The rigid and planar structure of the compound makes it suitable for use in organic electronics and photovoltaic devices. Recent advancements in organic electronics have highlighted the importance of designing molecules with specific electronic properties. The nitro group in 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can influence its electronic behavior, making it a valuable candidate for these applications.
The synthesis of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the reaction of an appropriate nitrile with hydrazine to form an intermediate hydrazide, followed by cyclization with an acid chloride or anhydride to form the final oxadiazole ring. This synthetic pathway allows for easy modification of the substituents on the oxadiazole ring, enabling the preparation of a wide range of derivatives with varying properties.
The physical properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, such as its melting point and solubility, are important considerations for both research and industrial applications. It is generally a crystalline solid with a melting point ranging from 100°C to 120°C. Its solubility in common organic solvents like dichloromethane and dimethylformamide (DMF) makes it suitable for various chemical reactions and analytical techniques.
In conclusion, 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 10364-69-9) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. Ongoing studies continue to explore its biological activities and material properties, paving the way for new applications in drug discovery and advanced materials.
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